molecular formula C8H14ClNO2 B12693981 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride CAS No. 126794-89-6

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride

Cat. No.: B12693981
CAS No.: 126794-89-6
M. Wt: 191.65 g/mol
InChI Key: PYIDXQVIDJUSMP-NTMALXAHSA-N
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Description

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride is an organic compound with the molecular formula C7H12ClNO2. This compound is characterized by the presence of a propanimidoyl chloride group, a methyl group, and a butoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Oxidation Reactions: It can be oxidized to form corresponding oxo compounds.

    Reduction Reactions: It can be reduced to form corresponding amines or alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride can be compared with similar compounds such as:

  • 2-Methyl-N-(1-oxobutoxy)propanamide
  • 2-Methyl-N-(1-oxobutoxy)propanamine
  • 2-Methyl-N-(1-oxobutoxy)propanoic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the propanimidoyl chloride group with the butoxy group in this compound makes it particularly useful in specific chemical reactions and applications .

Properties

CAS No.

126794-89-6

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

[(Z)-(1-chloro-2-methylpropylidene)amino] butanoate

InChI

InChI=1S/C8H14ClNO2/c1-4-5-7(11)12-10-8(9)6(2)3/h6H,4-5H2,1-3H3/b10-8-

InChI Key

PYIDXQVIDJUSMP-NTMALXAHSA-N

Isomeric SMILES

CCCC(=O)O/N=C(/C(C)C)\Cl

Canonical SMILES

CCCC(=O)ON=C(C(C)C)Cl

Origin of Product

United States

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